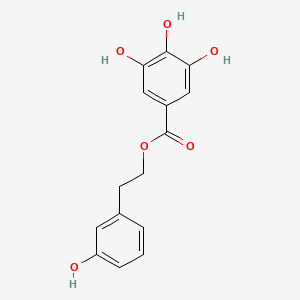

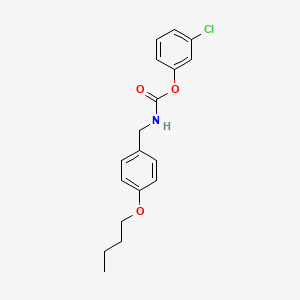

3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヒドロキシフェネチル 3,4,5-トリヒドロキシ安息香酸は、その顕著な生物学的活性で知られる化合物です。 これは、紅景天(Rhodiola crenulata)から得られ、強力なα-グルコシダーゼ阻害活性を示し、高血糖症や糖尿病の管理のための有望な候補となっています .

準備方法

合成経路と反応条件

3-ヒドロキシフェネチル 3,4,5-トリヒドロキシ安息香酸の合成には、3,4,5-トリヒドロキシ安息香酸と3-ヒドロキシフェネチルアルコールのエステル化が関与します。 反応は通常、硫酸などの触媒を必要とし、完全なエステル化を確実にするために還流条件下で行われます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と最適化された反応条件を使用して、収率と純度を最大化することが含まれます。 反応は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して監視され、一貫性と品質が確保されます .

化学反応の分析

反応の種類

3-ヒドロキシフェネチル 3,4,5-トリヒドロキシ安息香酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、キノンなどの酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物を対応するアルコールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、キノン、アルコール、および置換された誘導体が含まれます .

科学研究の応用

3-ヒドロキシフェネチル 3,4,5-トリヒドロキシ安息香酸は、幅広い科学研究の応用があります。

化学: エステル化やその他の有機反応を研究するためのモデル化合物として使用されます。

生物学: この化合物のα-グルコシダーゼ阻害活性は、炭水化物代謝と糖尿病を研究するための貴重なツールとなっています。

医学: 高血糖症や糖尿病の管理のための治療薬としての可能性が調査されています。

科学的研究の応用

3-hydroxyphenethyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying esterification and other organic reactions.

Biology: The compound’s α-glucosidase inhibitory activity makes it a valuable tool for studying carbohydrate metabolism and diabetes.

Medicine: Its potential as a therapeutic agent for managing hyperglycemia and diabetes is being explored.

作用機序

この化合物は、主にマルターゼやスクラーゼなどのα-グルコシダーゼ酵素の阻害によってその効果を発揮します。この阻害は、炭水化物の消化を遅らせ、血流へのグルコースの放出を遅くします。 分子ドッキング研究により、この化合物は、特定のアミノ酸残基との水素結合相互作用を介して、これらの酵素の活性部位に結合することが示されています .

類似の化合物との比較

類似の化合物

ボグリボース: 糖尿病の管理に使用される別のα-グルコシダーゼ阻害剤。

アカルボース: 同様の用途を持つ、よく知られたα-グルコシダーゼ阻害剤。

没食子酸プロピル: 抗酸化作用とα-グルコシダーゼ阻害活性を持つ化合物.

独自性

3-ヒドロキシフェネチル 3,4,5-トリヒドロキシ安息香酸は、ボグリボースやアカルボースと比較して、α-グルコシダーゼを阻害する能力が高いことから際立っています。 さらに、紅景天(Rhodiola crenulata)からの天然由来であることから、機能性食品成分としての魅力が高まっています .

類似化合物との比較

Similar Compounds

Voglibose: Another α-glucosidase inhibitor used for managing diabetes.

Acarbose: A well-known α-glucosidase inhibitor with similar applications.

Propyl gallate: A compound with antioxidant properties and some α-glucosidase inhibitory activity.

Uniqueness

3-hydroxyphenethyl 3,4,5-trihydroxybenzoate stands out due to its higher potency in inhibiting α-glucosidase compared to voglibose and acarbose. Additionally, its natural origin from Rhodiola crenulata adds to its appeal as a functional food ingredient .

特性

分子式 |

C15H14O6 |

|---|---|

分子量 |

290.27 g/mol |

IUPAC名 |

2-(3-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C15H14O6/c16-11-3-1-2-9(6-11)4-5-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-3,6-8,16-19H,4-5H2 |

InChIキー |

VXELBUJPXRMMLF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)O)CCOC(=O)C2=CC(=C(C(=C2)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)

![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)